molecular formula C20H22N2O2 B6572011 N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide CAS No. 922053-22-3

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

Cat. No.: B6572011
CAS No.: 922053-22-3
M. Wt: 322.4 g/mol
InChI Key: DDKODXILKUUTQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide is a synthetic small molecule characterized by a 3,5-dimethylbenzamide core linked to a 1-ethyl-2-oxo-tetrahydroquinolinyl moiety. This compound belongs to a class of histone deacetylase (HDAC) inhibitors, which are of significant interest in oncology and epigenetics due to their ability to modulate gene expression. The tetrahydroquinoline scaffold contributes to its structural rigidity, while the ethyl and oxo groups influence its pharmacokinetic properties, such as solubility and metabolic stability .

Properties

IUPAC Name

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-4-22-18-7-6-17(12-15(18)5-8-19(22)23)21-20(24)16-10-13(2)9-14(3)11-16/h6-7,9-12H,4-5,8H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKODXILKUUTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural and functional similarities with other benzamide-based HDAC inhibitors. Below is a detailed comparison with key analogs:

LMK-235 (N-((6-(Hydroxyamino)-6-oxohexyl)oxy)-3,5-dimethylbenzamide)

  • Structural Differences: LMK-235 features a hydroxyaminohexyloxy linker instead of the tetrahydroquinolinyl group.
  • Pharmacokinetics: The hydroxyamino group enhances metal-binding capacity (critical for HDAC inhibition) but may reduce blood-brain barrier penetration compared to the tetrahydroquinoline scaffold .

N-(2-(Butylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (Compound 1x)

  • Structural Differences: This analog incorporates a butylamino-oxoethyl group and a hydroxycarbamoyl benzyl substituent.
  • Synthesis : Prepared via a multicomponent reaction involving 3,5-dimethylbenzoic acid and butyl isocyanide, yielding 68% purity .

N-(2-(Benzylamino)-2-oxoethyl)-N-(4-(hydroxycarbamoyl)benzyl)-3,5-dimethylbenzamide (Compound 2j)

  • Structural Differences: Contains a benzylamino-oxoethyl group and a para-hydroxycarbamoyl benzyl moiety.
  • Physicochemical Properties : Higher melting point (194°C) than the target compound, attributed to aromatic stacking of the benzyl group.
  • Toxicity : Demonstrated >99% HPLC purity and favorable HRMS alignment (m/z 446.2077 [M+H]+), suggesting reduced off-target effects compared to bulkier analogs .

N-[(1-Benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-3,5-dimethylbenzamide (Compound 6j)

  • Structural Differences: Replaces the tetrahydroquinolinyl group with a benzyl-tetrazolylmethyl chain.
  • Activity : Lower melting point (98°C) and reduced HDAC inhibitory potency compared to the target compound, likely due to steric hindrance from the tetrazole ring .

Mechanistic and Functional Insights

  • Tetrahydroquinoline vs.
  • Substituent Effects : Bulky groups (e.g., benzyl in Compound 2j) improve thermal stability but may reduce cellular uptake. Smaller substituents (e.g., ethyl in the target compound) balance solubility and membrane permeability .
  • Hydroxycarbamoyl Moiety: Critical for zinc chelation in HDAC active sites; its absence in the target compound suggests a distinct binding mechanism, possibly targeting non-catalytic regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.